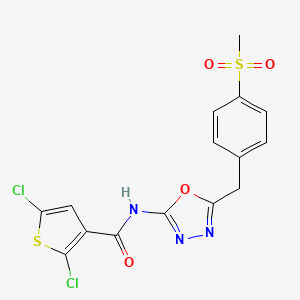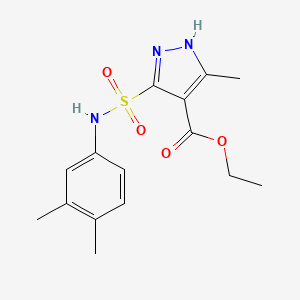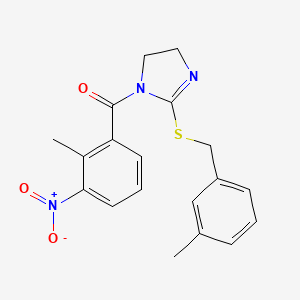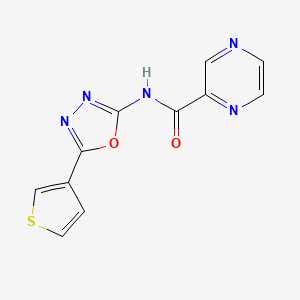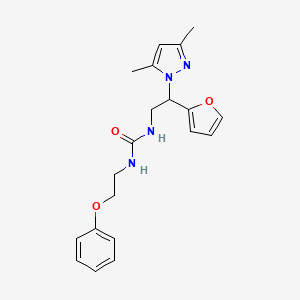
2-Iodo-4-propylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Iodo-4-propylaniline can be achieved through several methods. One common method involves the nitration of arenes, followed by the reduction of nitroarenes . Another method involves the iodination of aniline . The iodination process involves the addition of powdered iodine to aniline in the presence of sodium bicarbonate .Molecular Structure Analysis
The molecular structure of 2-Iodo-4-propylaniline consists of 9 carbon atoms, 12 hydrogen atoms, and 1 iodine atom . The structure can be further analyzed using various spectroscopic techniques.Chemical Reactions Analysis
The chemical reactions involving 2-Iodo-4-propylaniline can be quite diverse. For instance, it can undergo direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . It can also participate in palladium-catalyzed amination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Iodo-4-propylaniline can be determined using various analytical techniques. Information such as its melting point, boiling point, density, and molecular weight can be obtained .Applications De Recherche Scientifique
Mutagenicity Studies
2-Iodo-4-propylaniline can be used in mutagenicity studies. For instance, it has been evaluated in the Ames bacterial mutation test, a well-known assay for assessing the mutagenic potential of chemicals . The test was performed regardless of metabolic activation . The results indicated that 2-Iodo-4-propylaniline has mutagenic and potentially carcinogenic properties .
Synthesis of New Compounds
2-Iodo-4-propylaniline can serve as a key intermediate in the synthesis of new compounds. For example, it has been used in the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . This compound was synthesized via a halogen exchange reaction, which offers improved yield and easy purification .
Industrial Applications
2-Iodo-4-propylaniline is frequently used in many industrial sectors . However, the specific applications in these sectors are not detailed in the available literature.
Toxicology Studies
Due to its widespread use in industry and potential mutagenic properties, 2-Iodo-4-propylaniline is a subject of interest in toxicology studies . These studies aim to understand the potential health risks associated with exposure to this compound.
Protein Tagging
Although not specifically mentioned for 2-Iodo-4-propylaniline, related compounds such as 1-fluoro-2,4-dinitrobenzene have been used as tagging agents for free amino groups in proteins . It’s possible that 2-Iodo-4-propylaniline could have similar applications.
Environmental Health Studies
Given its industrial use and potential toxicity, 2-Iodo-4-propylaniline may also be relevant in environmental health studies, particularly in relation to occupational safety .
Propriétés
IUPAC Name |
2-iodo-4-propylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEWTHJIDLKRFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-propylaniline | |
CAS RN |
1422022-29-4 |
Source


|
| Record name | 2-iodo-4-propylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2394490.png)



![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)
![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)

